N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Description
N-{[3-(2-Fluoro-4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a pyridazinone derivative featuring a 2-fluoro-4-methoxyphenyl substituent at the 3-position of the pyridazinone ring, linked via an acetyl group to a glycine moiety. The glycine residue may improve aqueous solubility and biocompatibility compared to bulkier amides or esters .
Properties
IUPAC Name |
2-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O5/c1-24-9-2-3-10(11(16)6-9)12-4-5-14(21)19(18-12)8-13(20)17-7-15(22)23/h2-6H,7-8H2,1H3,(H,17,20)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJJXMKIYRHHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: The fluoro-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using fluorinated and methoxylated benzene derivatives.
Acetylation and Glycine Coupling: The acetylation of the pyridazinone core
Biological Activity
N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyridazine ring and an acetylated glycine moiety, which contribute to its pharmacological properties. The presence of the 2-fluoro-4-methoxyphenyl group enhances its interaction with biological targets, making it a candidate for further research in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyridazine ring providing a heterocyclic framework.
- An acetyl group that may influence the compound's reactivity and biological interactions.
- A fluoro and methoxy substitution on the phenyl ring, which can enhance lipophilicity and binding affinity to targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. For instance, related compounds have shown effectiveness as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression involved in cell cycle control and apoptosis.
Case Study: HDAC Inhibition
In vitro assays demonstrated that compounds with similar structural motifs exhibit potent HDAC inhibition. For example, a related compound showed an IC50 of 95.48 nM against HDAC3, indicating strong selectivity and efficacy against tumor cells such as HepG2. The antiproliferative effect was confirmed through cell cycle analysis and apoptosis studies, where treated cells displayed significant G2/M phase arrest and increased apoptotic rates compared to controls .
Additional Biological Activities
Beyond anticancer effects, this compound may exhibit other pharmacological activities, including:
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required.
- Anti-inflammatory Activity : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially influencing pathways involved in chronic inflammation.
The mechanism by which this compound exerts its biological effects likely involves modulation of enzyme activity related to epigenetic regulation. By inhibiting HDACs, the compound may lead to increased acetylation of histones, thereby promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine | Similar core structure | Different fluorine placement | Potential HDAC inhibitor |
| 2-[3-(4-fluorophenyl)-5-hydroxy-pyridazinone] | Contains hydroxyl group | Different functionalization | Antiproliferative activity |
| N-(2-fluorophenyl)acetamide | Simpler structure | Lacks pyridazine ring | Lower potency against cancer |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the pyridazinone core and the nature of the side chain. Key examples include:
Key Observations :
Pharmacological Implications
Contradictions and Limitations
- reports high yields (85–91%) for benzyloxy pyridazines, but shows inconsistent yields (10–99.9%) for amide derivatives, indicating substituent-dependent reactivity .
- Direct pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
